N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine

Descripción general

Descripción

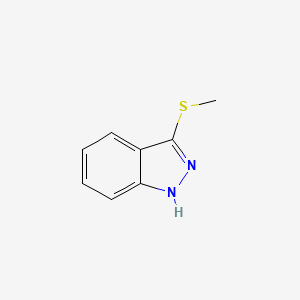

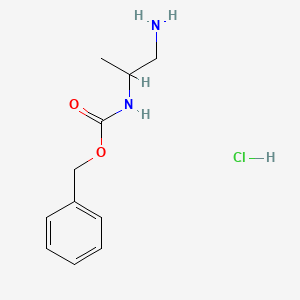

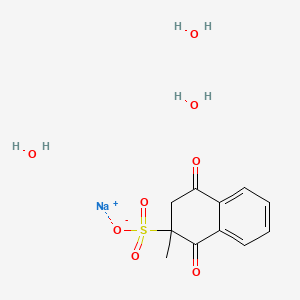

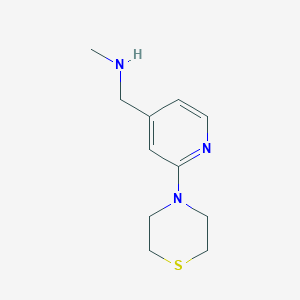

“N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is a chemical compound that belongs to the class of thiomorpholine-containing amines . It is also known as M64.

Molecular Structure Analysis

The molecular formula of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is C11H17N3S . The InChI Key is KEXCZGSQJYTNRX-UHFFFAOYSA-N . The SMILES representation is CNCC1=CC(=NC=C1)N2CCSCC2 .Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl-(2-thiomorpholinopyridin-4-yl)methylamine” is 223.34 g/mol . More detailed physical and chemical properties couldn’t be found from the web search results.Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Studies on enamine derivatives of natural compounds, such as lapachol, have shown their significance in biological activity assays. Enamine derivatives synthesized from lapachol and various amines, including morpholine, have been evaluated against Artemia salina, Aedes aegypti, and in cytotoxicity assays using human breast cells, illustrating the potential of these compounds in bioactivity studies (Oliveira et al., 2002).

Antimicrobial Activities

The synthesis of new 1,2,4-triazoles and their derivatives, including Mannich base derivatives involving reactions with amines like morpholine, demonstrates the antimicrobial potential of these compounds. Comprehensive screening for antimicrobial activities against various microbes has revealed significant insights into their utility in addressing microbial resistance (Bayrak et al., 2009).

Inhibition of Nucleoside Transport Proteins

Research into the inhibition of nucleoside transport proteins by C8-alkylamine-substituted purines, including modifications with morpholine, highlights the therapeutic potential in modulating nucleoside transport, which is crucial in various pharmacological and therapeutic contexts (Tromp et al., 2005).

Monoamine Uptake Inhibitors

The development of monoamine uptake inhibitors based on pyrrolidinyl-pentan-1-one analogues, including studies on structure-activity relationships, underlines the importance of such compounds in neuroscience research, particularly in exploring treatments for cocaine abuse and related disorders (Meltzer et al., 2006).

Atmospheric Particle Studies

Investigations into the concentration, size distribution, and dry deposition of amines in atmospheric particles offer critical insights into environmental chemistry and pollution studies. Research has identified various aliphatic and heterocyclic amines, including morpholine, in size-segregated PM samples, contributing to our understanding of secondary organic aerosols and their environmental impacts (Liu et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXCZGSQJYTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640226 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-Methyl-(2-thiomorpholinopyrid-4-yl)methylamine | |

CAS RN |

906352-66-7 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.